molecular formula C8H14F3NO2 B15260557 5-Amino-3-(trifluoromethyl)heptanoic acid

5-Amino-3-(trifluoromethyl)heptanoic acid

Cat. No.: B15260557
M. Wt: 213.20 g/mol
InChI Key: UWGJBEFETBFGEQ-UHFFFAOYSA-N
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Description

5-Amino-3-(trifluoromethyl)heptanoic acid is a synthetic organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a heptanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(trifluoromethyl)heptanoic acid typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group through a nucleophilic substitution reaction, followed by the addition of the amino group via reductive amination. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(trifluoromethyl)heptanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as nitro compounds, alcohols, aldehydes, and substituted amino acids.

Scientific Research Applications

5-Amino-3-(trifluoromethyl)heptanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-3-(trifluoromethyl)heptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(trifluoromethyl)benzoic acid
  • 5-Amino-3-(trifluoromethyl)pentanoic acid
  • 5-Amino-3-(trifluoromethyl)hexanoic acid

Uniqueness

5-Amino-3-(trifluoromethyl)heptanoic acid is unique due to its specific heptanoic acid backbone, which provides distinct chemical and physical properties compared to its shorter or longer chain analogs

Properties

Molecular Formula

C8H14F3NO2

Molecular Weight

213.20 g/mol

IUPAC Name

5-amino-3-(trifluoromethyl)heptanoic acid

InChI

InChI=1S/C8H14F3NO2/c1-2-6(12)3-5(4-7(13)14)8(9,10)11/h5-6H,2-4,12H2,1H3,(H,13,14)

InChI Key

UWGJBEFETBFGEQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(CC(=O)O)C(F)(F)F)N

Origin of Product

United States

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